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Introduction

The dihydrofolate reductase (DHFR) gene encodes a crucial enzyme for folate metabolism,

catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is essential for

the synthesis of nucleotides and amino acids. A common polymorphism within the first intron of

the DHFR gene is a 19-base pair (bp) insertion/deletion (I/D), officially designated as

rs70991108. This polymorphism has been investigated for its potential functional

consequences, including altered DHFR mRNA expression and its association with various

health outcomes.[1][2][3] Accurate genotyping of this 19-bp deletion is therefore critical for

research into folate metabolism, pharmacogenetics, and disease susceptibility.

These application notes provide detailed protocols and primer information for the genotyping of

the DHFR 19-bp deletion using conventional PCR, allele-specific PCR, and real-time PCR with

fluorescent probes.
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PCR Method Primer Name
Sequence (5'
to 3')

Target Allele Reference

Conventional

PCR / Real-Time

PCR (TaqMan)

Forward
TCGCTGTGTCC

CAGAACATG
Common [4][5][6]

Reverse
AGCGCAGACC

GCAAGTCTG
Common [4][5][6]

Real-Time PCR

(Melting Curve

Analysis)

Forward
TGGGCATCGG

CAAGAAC
Common [7]

Reverse
TCTGGCCCCAT

CCTCTC
Common [7]

Allele-Specific

PCR (bi-PASA)

Outer Forward

(FO)

Not explicitly

provided in

search results.

Common [8]

Outer Reverse

(RO)

Not explicitly

provided in

search results.

Common [8]

Inner Forward

(FI)

Not explicitly

provided in

search results.

Insertion [8]

Inner Reverse

(RI)

Not explicitly

provided in

search results.

Deletion [8]

TaqMan Probes
Insertion Probe

(FAM)

ACC TGG GCG

GGA CGC G
Insertion [4][5]

Deletion Probe

(VIC)

TGG CCG ACT

CCC GGC G
Deletion [4][5]

Melting Curve

Probes

Sensor Probe

(Fluorescein)

CCAGGTACCC

CGACCGTG-

Fluorescein

Common [7]
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Anchor Probe

(BODIPY

630/650)

BODIPY

630/650-

CAGCCTGCGC

CCGTTTGGG-

Phosphate

Common [7]

Table 2: Summary of PCR Reaction Conditions
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Method
DNA
Template

Primer
Concentr
ation

Probe
Concentr
ation

Master
Mix

Total
Volume

Referenc
e

Real-Time

PCR

(TaqMan)

3 ng 950 nmol/L
250 nmol/L

each

TaqMan

Universal

PCR

Master Mix

20 µL [4]

Real-Time

PCR

(Melting

Curve

Analysis)

Not

Specified

0.75 µM

(Fwd), 0.25

µM (Rev)

0.25 µM

each

Not

Specified

Not

Specified
[7]

Allele-

Specific

PCR (bi-

PASA)

~100 ng

0.7 µL of

10

pmol/mL

Not

Applicable

Prime Taq

premix
20 µL [9]

Convention

al PCR
75 ng 200 nmol/L

Not

Applicable

Contains

200 µmol/L

dNTPs, 0.5

U Taq

polymeras

e, PCR

buffer, 5%

DMSO,

1.0-4.0

mmol/L

MgCl₂

Not

Specified
[3]

Experimental Protocols
Protocol 1: Genotyping using Real-Time PCR with
TaqMan Probes
This protocol is adapted from studies utilizing a TaqMan probe-based assay for allelic

discrimination.[4][5]
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1. Materials:

Genomic DNA

Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'

Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'

Insertion Probe (FAM): 5'-ACC TGG GCG GGA CGC G-TAMRA-3'

Deletion Probe (VIC): 5'-TGG CCG ACT CCC GGC G-TAMRA-3'

TaqMan Universal PCR Master Mix

Nuclease-free water

Real-Time PCR instrument

2. Reaction Setup: Prepare the following reaction mixture on ice:

Component Volume per reaction Final Concentration

TaqMan Universal PCR Master

Mix (2x)
10 µL 1x

Forward Primer (19 µM) 1 µL 950 nmol/L

Reverse Primer (19 µM) 1 µL 950 nmol/L

Insertion Probe (5 µM) 1 µL 250 nmol/L

Deletion Probe (5 µM) 1 µL 250 nmol/L

Genomic DNA (e.g., 1.5 ng/µL) 2 µL 3 ng

Nuclease-free water 3 µL -

Total Volume 20 µL

3. Thermal Cycling Conditions:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575171?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step Temperature Time Cycles

Initial Denaturation 95°C 10 minutes 1

Denaturation 92°C 15 seconds 50

Annealing/Extension 60°C 1 minute

4. Data Analysis: Genotypes are determined by the allelic discrimination plot generated by the

real-time PCR software based on the fluorescence of the FAM and VIC probes.

Protocol 2: Genotyping using Conventional PCR and Gel
Electrophoresis
This protocol is based on the principle of detecting size differences in PCR amplicons due to

the 19-bp deletion.[1]

1. Materials:

Genomic DNA

Forward Primer: (e.g., 5'-TCGCTGTGTCCCAGAACATG-3')

Reverse Primer: (e.g., 5'-AGCGCAGACCGCAAGTCTG-3')

Taq DNA Polymerase and buffer

dNTPs

MgCl₂

Nuclease-free water

Agarose or Polyacrylamide gel

DNA loading dye

DNA ladder
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2. Reaction Setup: Prepare the following reaction mixture:

Component Volume per reaction Final Concentration

PCR Buffer (10x) 2.5 µL 1x

dNTPs (10 mM) 0.5 µL 200 µmol/L

Forward Primer (10 µM) 0.5 µL 200 nmol/L

Reverse Primer (10 µM) 0.5 µL 200 nmol/L

MgCl₂ (50 mM) 1.5 µL
1.5 mmol/L (optimize as

needed)

Taq DNA Polymerase (5 U/µL) 0.1 µL 0.5 U

Genomic DNA (e.g., 50 ng/µL) 1.5 µL 75 ng

Nuclease-free water to 25 µL -

3. Thermal Cycling Conditions: (Cycling conditions may require optimization)

Step Temperature Time Cycles

Initial Denaturation 95°C 5 minutes 1

Denaturation 94°C 30 seconds 35

Annealing 58-62°C (optimize) 30 seconds

Extension 72°C 30-60 seconds

Final Extension 72°C 7 minutes 1

4. Data Analysis: Analyze the PCR products by electrophoresis on a 6% polyacrylamide gel or

a high-resolution agarose gel.[1] The expected fragment sizes will differ by 19 bp, allowing for

the determination of the genotype (Insertion/Insertion, Insertion/Deletion, Deletion/Deletion).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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